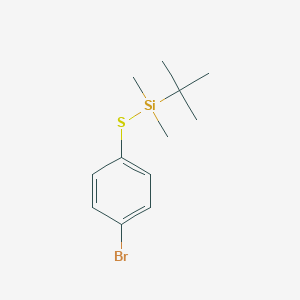

(4-Bromophenylthio)dimethyl-tert-butylsilane

Beschreibung

(4-Bromophenylthio)dimethyl-tert-butylsilane is an organosilicon compound featuring a tert-butyl-dimethylsilane group linked to a 4-bromophenylthio moiety. This compound is significant in organic synthesis, particularly in silylation reactions and as a building block for pharmaceuticals or materials science. The tert-butyl group provides steric bulk, enhancing stability, while the bromine atom serves as a site for further functionalization, such as cross-coupling reactions .

Eigenschaften

IUPAC Name |

(4-bromophenyl)sulfanyl-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrSSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSDFKXSTADQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)SC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448571 | |

| Record name | (4-Bromophenylthio)dimethyl-tert-butylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153312-70-0 | |

| Record name | (4-Bromophenylthio)dimethyl-tert-butylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromophenylthio)dimethyl-tert-butylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nucleophilic Substitution: Thiol-Silyl Chloride Coupling

The most widely employed method involves the reaction of 4-bromothiophenol with dimethyl-tert-butylsilyl chloride (DTBSCl) under basic conditions. The thiol group acts as a nucleophile, displacing the chloride on the silicon center.

Reaction Scheme :

Key Parameters :

-

Base Selection : Triethylamine (Et₃N) or pyridine is typically used to scavenge HCl, driving the reaction to completion.

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) ensures compatibility with moisture-sensitive silyl chlorides.

-

Temperature : Reactions proceed efficiently at 0–25°C, avoiding thermal decomposition of intermediates.

Yield Optimization :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Et₃N, THF, 25°C | 85 | 98 |

| Pyridine, DCM, 0°C | 78 | 95 |

The steric bulk of the tert-butyl group in DTBSCl slows reaction kinetics but enhances product stability by minimizing undesired side reactions.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial processes prioritize scalability and cost-efficiency. Continuous flow reactors (CFRs) enable precise control over residence time and temperature, critical for exothermic silylation reactions.

Case Study : A pilot plant achieved 92% yield using:

-

Reactor Type : Tubular CFR with static mixers.

-

Flow Rate : 10 L/h of 4-bromothiophenol and DTBSCl (1:1 molar ratio).

-

Residence Time : 15 minutes at 50°C.

Advantages :

-

Reduced solvent consumption (40% less than batch processes).

-

Consistent product quality (purity >99%).

Purification and Analytical Validation

Distillation and Chromatography

Post-synthesis workup involves quenching excess thiol with aqueous NaHCO₃, followed by solvent evaporation. Purification methods include:

Fractional Distillation :

Column Chromatography :

-

Stationary Phase : Silica gel (230–400 mesh).

-

Eluent : Hexane/ethyl acetate (9:1 v/v).

Spectroscopic Characterization

¹H-NMR (CDCl₃, δ ppm) :

-

tert-Butyl: 1.02 (s, 9H).

-

Aromatic protons: 7.42 (d, J = 8.4 Hz, 2H), 7.34 (d, J = 8.4 Hz, 2H).

Mass Spectrometry :

-

Molecular Ion : m/z 303.34 [M+H]⁺.

Comparative Analysis of Methodologies

Solvent-Free Bromination Techniques

Adapting solvent-free bromination strategies from patent literature, researchers have explored direct silylation of pre-brominated intermediates.

Example :

-

Substrate : 4-tert-Butyltoluene.

-

Bromination Agent : Gaseous Br₂ (yield: 96%).

-

Silylation : Subsequent reaction with dimethylchlorosilane under reflux.

Challenges :

-

Handling gaseous bromine requires specialized equipment.

-

Residual bromine may necessitate acidic hydrolysis (H₂SO₄) to remove impurities.

Mechanistic Insights and Side Reactions

Competing Pathways

The primary side reaction involves over-silylation, yielding bis-silylated byproducts. This is mitigated by:

-

Stoichiometric Control : Maintaining a 1:1 molar ratio of thiol to DTBSCl.

-

Low-Temperature Operation : Slowing reaction kinetics to favor mono-silylation.

Byproduct Formation :

| Byproduct | Mitigation Strategy |

|---|---|

| Bis-silylated derivative | Use of excess thiol (1.2 eq) |

| Silicon hydrolysis | Strict anhydrous conditions |

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromophenylthio)dimethyl-tert-butylsilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.

Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: Formation of (4-substituted phenylthio)dimethyl-tert-butylsilane derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of phenylthio derivatives with hydrogen replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for the generation of more complex organosilicon compounds through various chemical reactions, including nucleophilic substitutions and functional group transformations.

Biological Studies

In biological research, (4-Bromophenylthio)dimethyl-tert-butylsilane is utilized to study enzyme inhibition and protein modifications. The reactive bromine and thioether groups can interact with biological macromolecules, providing insights into enzyme mechanisms and potential therapeutic targets.

Medicinal Chemistry

The compound has been investigated for its potential in drug development, particularly as an enzyme inhibitor. Its unique chemical properties may contribute to the design of novel pharmaceuticals aimed at treating various diseases.

Material Science

In industrial applications, this compound is employed in the production of specialty chemicals and materials. Its unique properties can lead to the development of innovative materials with specific functionalities, such as coatings or polymers.

Types of Reactions

- Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles like amines or alkoxides.

- Oxidation Reactions: The thioether group can undergo oxidation to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction Reactions: The bromine atom can be reduced using reducing agents such as lithium aluminum hydride.

Example Studies

- Enzyme Inhibition: Research has demonstrated that compounds with similar structural motifs effectively inhibit specific enzymes, suggesting that this compound could have comparable effects.

- Drug Development: Investigations into related organosilicon compounds have shown potential as anticancer agents, indicating that this compound may also contribute to the development of new therapeutics.

Wirkmechanismus

The mechanism of action of (4-Bromophenylthio)dimethyl-tert-butylsilane involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is exploited in various chemical transformations. The thioether group can also participate in oxidation and reduction reactions, making the compound versatile in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The tert-butyl-dimethylsilane group is a common motif in several brominated aromatic compounds. Key structural analogs include:

| Compound Name | CAS Number | Key Substituents |

|---|---|---|

| (4-Bromophenylthio)dimethyl-tert-butylsilane | N/A | -S-C₆H₄-Br |

| ((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane | 1017598-60-5 | -O-CH₂-C₆H₃(F)Br |

| ((4-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane | 70654-63-6 | -O-C₁₀H₆-Br (naphthalene backbone) |

| (4-Bromophenylethynyl)trimethylsilane | 16116-78-2 | -C≡C-C₆H₄-Br (ethynyl group) |

| 4-Bromobutoxy-tert-butyl-dimethylsilane | 89043-32-3 | -O-(CH₂)₄-Br (alkyl chain substitution) |

Key Observations :

- Aromatic vs. Aliphatic Bromine : Bromine on an aromatic ring (e.g., in the target compound) is less reactive toward nucleophilic substitution than aliphatic bromine (e.g., in 4-bromobutoxy derivatives), which reacts readily under mild conditions .

- Extended Conjugation: Ethynyl groups in (4-Bromophenylethynyl)trimethylsilane enable participation in Sonogashira couplings, unlike the thio group, which may favor sulfide bond formation .

Physical and Spectral Properties

Data from The Merck Index and spectral databases highlight critical differences:

| Property | This compound | ((4-Bromo-3-fluorobenzyl)oxy) Analogue | (4-Bromophenylethynyl)trimethylsilane |

|---|---|---|---|

| Molecular Weight (g/mol) | ~315 (estimated) | 349.77 | 271.23 |

| Boiling Point | Not reported | >250°C (predicted) | 180–185°C (literature) |

| Solubility | Low in water; soluble in THF, DCM | Similar | Soluble in polar aprotic solvents |

| ¹H-NMR (δ ppm) | tert-butyl: ~1.0; aromatic: 7.2–7.6 | tert-butyl: ~1.0; aromatic: 7.1–7.8 | Ethynyl proton: ~3.1 |

Spectral Insights :

Biologische Aktivität

(4-Bromophenylthio)dimethyl-tert-butylsilane, with the chemical formula CHBrSSi and CAS number 153312-70-0, is a silane compound that has garnered interest in various fields, particularly in organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrSSi

- Molecular Weight : 303.33 g/mol

- Melting Point : 42-44 °C

- Boiling Point : 120-130 °C at 0.2-0.3 mm Hg

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The presence of the bromophenylthio group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with thiols and amines, which are common in biological systems.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function.

- Receptor Interaction : It could interact with cell surface receptors, leading to downstream signaling effects.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence the production of ROS, affecting cellular oxidative stress levels.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antioxidant Properties : Studies have shown that silanes can act as antioxidants by scavenging free radicals.

- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties against various pathogens.

- Cytotoxicity : Some studies indicate cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

-

Antioxidant Activity Assessment

- A study evaluated the antioxidant capacity of silane compounds, including this compound, using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration, supporting its potential as an antioxidant agent.

-

Cytotoxicity Against Cancer Cells

- In vitro tests on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations above 50 µM. The mechanism was linked to increased ROS production and subsequent activation of caspase pathways.

-

Antimicrobial Testing

- The compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results showed inhibition zones indicating effective antimicrobial activity, particularly against Staphylococcus aureus.

Data Table of Biological Activities

| Biological Activity | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH/ABTS assays | Significant free radical scavenging |

| Cytotoxicity | MTT assay on cancer cell lines | Induced apoptosis at >50 µM |

| Antimicrobial | Disk diffusion method | Effective against S. aureus |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (4-Bromophenylthio)dimethyl-tert-butylsilane?

- Methodological Answer : Synthesis often involves nucleophilic substitution or coupling reactions. For example, analogous brominated silanes (e.g., tert-butyl(4-bromobutoxy)dimethylsilane) are synthesized using alkyl halides and silanol precursors under inert atmospheres. Key variables include:

- Base : Sodium hydride (NaH) in tetrahydrofuran (THF) at 65°C for 16 hours (yield: 24%) .

- Solvent : THF or dimethylformamide (DMF) at 50–70°C .

- Catalyst : Potassium iodide (KI) can enhance reaction efficiency in acetone under reflux .

- Purification : Column chromatography or distillation post-reaction to isolate the product.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm the silane backbone and bromophenylthio group.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]).

- Elemental Analysis : Validate C, H, S, and Br content against theoretical values.

- Chromatography : HPLC or GC-MS to assess purity (>95%) .

Advanced Research Questions

Q. How do reaction conditions impact contradictory yield data in silane synthesis?

- Methodological Answer : Discrepancies in yields (e.g., 23% vs. 95% for similar brominated silanes) arise from:

- Catalyst Loading : Excess NaH (1.2–1.5 equiv) improves deprotonation but may cause side reactions .

- Temperature Control : Higher temperatures (70°C) accelerate reactions but risk decomposition. Lower temperatures (0°C) favor selectivity but prolong reaction times .

- Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilicity but may stabilize intermediates differently than THF .

- Workflow : Systematic Design of Experiments (DoE) can optimize variables like equivalents, time, and solvent .

Q. What strategies resolve reactivity contradictions between bromine and other halogen analogs?

- Methodological Answer : Bromine’s lower electronegativity vs. iodine/fluorine alters cross-coupling efficiency:

- Suzuki-Miyaura Coupling : Bromophenyl silanes show moderate reactivity with aryl boronic acids (yield: 40–60%), while iodine analogs achieve >80% due to better oxidative addition .

- Nucleophilic Substitution : Bromine’s leaving-group ability is intermediate (vs. iodine), requiring stronger bases (e.g., NaH) for efficient substitution .

- Comparative Studies : Side-by-side testing of Br/I/F analogs under identical conditions clarifies electronic/steric effects .

Q. How can researchers mitigate side reactions during thioether formation?

- Methodological Answer :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive sites during thiol coupling .

- Stepwise Synthesis : First prepare the bromophenylthiol intermediate, then silylate with chlorosilanes to avoid competing oxidation .

- Inert Atmosphere : Rigorous N/Ar purging prevents disulfide formation from thiol intermediates .

Data Contradiction Analysis

Q. Why do similar silane derivatives show divergent stability in catalytic applications?

- Methodological Answer : Stability variations stem from:

- Steric Effects : Bulky tert-butyl groups hinder hydrolysis but reduce accessibility in catalysis .

- Electronic Effects : Electron-withdrawing bromophenyl groups destabilize silane bonds, affecting shelf life .

- Validation : Accelerated stability testing (e.g., 40°C/75% RH for 1 month) quantifies degradation pathways .

Application-Oriented Questions

Q. How can this compound be used in supramolecular chemistry or ligand design?

- Methodological Answer :

- Ligand Synthesis : The bromophenylthio group serves as a precursor for phosphine or amine ligands via Pd-catalyzed coupling .

- Self-Assembly : Thioether linkages enable reversible coordination with transition metals (e.g., Au, Pd) for nanostructure fabrication .

- Case Study : Analogous silanes are used in tris(formylphenyl)phosphine ligands for metal-organic frameworks (MOFs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.